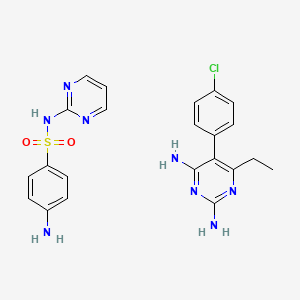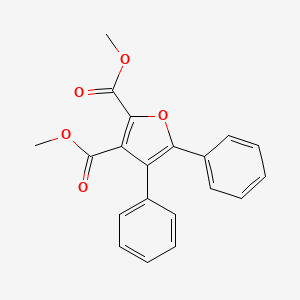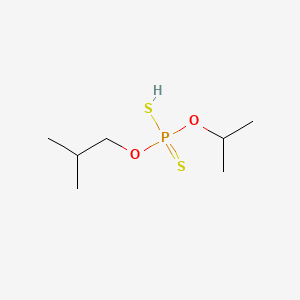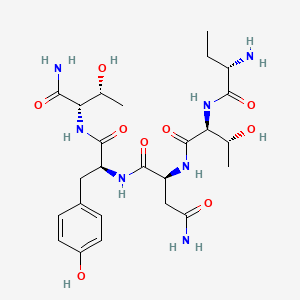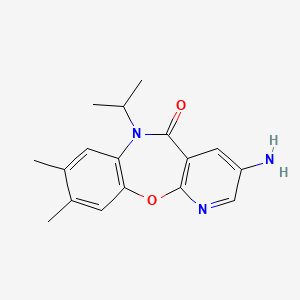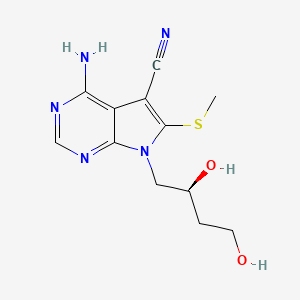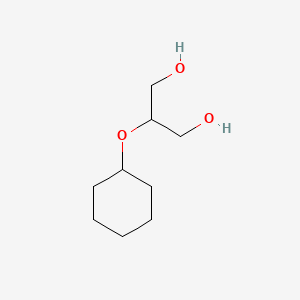
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-chloro-N,N-dimethylcyclohexan-1-amine and 2,4,6-trinitrophenol The former is a cyclohexane derivative with a chlorine atom and a dimethylamine group, while the latter is a nitrophenol derivative known for its explosive properties
Méthodes De Préparation
The synthesis of 3-chloro-N,N-dimethylcyclohexan-1-amine typically involves the chlorination of N,N-dimethylcyclohexan-1-amine. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
For the preparation of 2,4,6-trinitrophenol, also known as picric acid, nitration of phenol is performed using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to ensure safety and yield.
Analyse Des Réactions Chimiques
3-chloro-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Applications De Recherche Scientifique
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-N,N-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom and dimethylamine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. For 2,4,6-trinitrophenol, its explosive properties are due to the rapid decomposition and release of gases upon ignition, which generates a high-pressure shock wave.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-chloro-N,N-dimethylcyclohexan-1-amine include other chlorinated amines such as 3-chloro-N,N-dimethylpropan-1-amine and 3-chloro-N,N-dimethylbutan-1-amine. These compounds share similar structural features but differ in the length of the carbon chain, which can influence their reactivity and applications.
For 2,4,6-trinitrophenol, similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol. These compounds also possess nitro groups that contribute to their reactivity and potential use as explosives or chemical intermediates.
Propriétés
Numéro CAS |
7461-56-5 |
|---|---|
Formule moléculaire |
C14H19ClN4O7 |
Poids moléculaire |
390.77 g/mol |
Nom IUPAC |
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H16ClN.C6H3N3O7/c1-10(2)8-5-3-4-7(9)6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,3-6H2,1-2H3;1-2,10H |
Clé InChI |
RMCHIIRYNWWPSZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCCC(C1)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





